3-Chloro-5-methylbenzyl amine
Overview
Description
3-Chloro-5-methylbenzyl amine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzyl amine, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Mode of Action
As an amine, it can act as a nucleophile, participating in various chemical reactions such as the formation of imine derivatives . This involves the reaction of the amine with aldehydes or ketones, forming a C=N bond . The reaction is acid-catalyzed and reversible .
Biochemical Pathways
For instance, they can be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .
Result of Action
The formation of imine derivatives could potentially lead to various downstream effects depending on the specific biological context .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-methylbenzyl amine can be influenced by various environmental factors . For instance, the pH can affect the rate of formation of imine compounds At low pH, most of the amine reactant may be tied up as its ammonium conjugate acid and become non-nucleophilic .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-methylbenzyl amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-methylbenzyl chloride with ammonia or an amine under suitable conditions. This reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylbenzyl amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted benzyl amines.
Scientific Research Applications
3-Chloro-5-methylbenzyl amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl amine: Lacks the methyl group at the fifth position.
5-Methylbenzyl amine: Lacks the chlorine atom at the third position.
Benzyl amine: Lacks both the chlorine and methyl substituents
Uniqueness
3-Chloro-5-methylbenzyl amine is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQWUGXTNVAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293902 | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240305-91-2 | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240305-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301293902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloro-5-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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